1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate
Overview
Description
1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate is a useful research compound. Its molecular formula is C11H19N3O5S and its molecular weight is 305.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Process Safety
A scalable synthesis of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine hydrobromide highlights the importance of process safety in developing synthetic routes for 1,2,4-oxadiazoles. The study emphasizes the selection of thermally stable compounds and the application of process safety principles to define optimum reaction parameters, showcasing the compound's relevance in synthetic organic chemistry (Likhite et al., 2016).
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, 1,2,4-oxadiazole derivatives exhibit significant biological activities. For instance, compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan as insensitive energetic materials demonstrate the potential for developing new classes of therapeutic agents due to their moderate thermal stabilities and insensitivity towards impact and friction (Yu et al., 2017).
Anticancer Research
The design, synthesis, and evaluation of 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives for their anticancer activity underline the compound's applicability in discovering new anticancer agents. These compounds showed good to moderate activity against various human cancer cell lines, indicating the therapeutic potential of 1,2,4-oxadiazole derivatives in cancer treatment (Yakantham et al., 2019).
Material Science and Energetic Materials
1,2,4-Oxadiazole derivatives are also explored in the context of energetic materials, where the synthesis and characterization of multicyclic oxadiazoles reveal their potential as high-energy-density materials. These compounds are designed to have good thermal stability and high density, which are critical attributes for materials used in energetic applications (Pagoria et al., 2017).
Properties
IUPAC Name |
3-methylsulfanyl-1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3OS.C2H2O4/c1-6(2)8-11-9(13-12-8)7(10)4-5-14-3;3-1(4)2(5)6/h6-7H,4-5,10H2,1-3H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDLROBGZWYYQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C(CCSC)N.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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